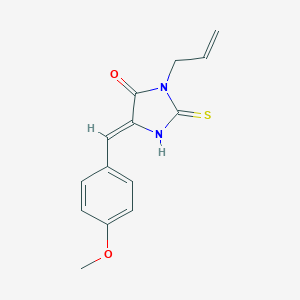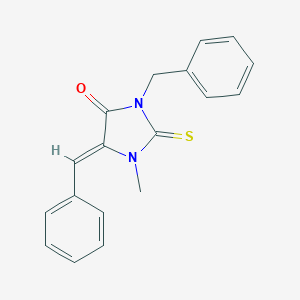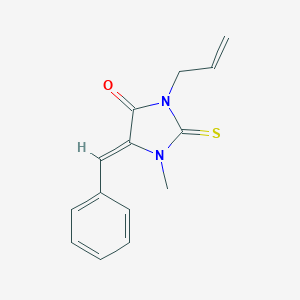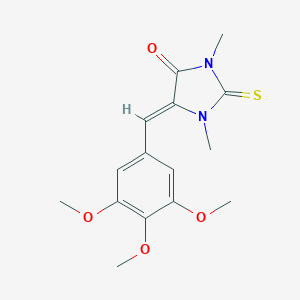![molecular formula C25H22N4O3S B303543 N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B303543.png)
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, also known as DTAS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAS is a thiol-containing compound that belongs to the family of triazine derivatives. It has been synthesized using a variety of methods and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is not well understood, but it is believed to interact with various biomolecules, including proteins and nucleic acids. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to inhibit the activity of several enzymes involved in cancer progression and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been shown to have antioxidant and free radical scavenging activities. Additionally, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to reduce the level of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, including the design of new derivatives with improved activities and the investigation of its potential applications in other fields, such as agriculture and energy. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide needs to be further elucidated, and its potential toxicity needs to be evaluated.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with thiourea followed by reaction with 5,6-diphenyl-1,2,4-triazine-3-thiol. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-thiol followed by reaction with chloroacetyl chloride. The yield of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide using these methods is relatively high, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to possess anti-cancer, anti-inflammatory, and anti-viral activities. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been used as a ligand in the design of metal complexes, which have shown promising results in catalysis and materials science. Additionally, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been used as a fluorescent probe for the detection of heavy metals in environmental science.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
|---|---|
Molekularformel |
C25H22N4O3S |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-31-19-13-14-20(21(15-19)32-2)26-22(30)16-33-25-27-23(17-9-5-3-6-10-17)24(28-29-25)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
NFIMSUVJDCZPMA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)